2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a piperazine ring, a chlorobenzyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of ethylenediamine with diethylene glycol to form the piperazine ring.
Introduction of the chlorobenzyl group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorobenzyl group.
Formation of the hydrazide: The resulting compound is then reacted with hydrazine hydrate to form the hydrazide.
Introduction of the fluorophenyl group: Finally, the hydrazide is reacted with 4-fluorobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of serotonin and dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(2-thienyl)methylidene]acetohydrazide
Uniqueness
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C20H22ClFN4O |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22ClFN4O/c21-19-4-2-1-3-17(19)14-25-9-11-26(12-10-25)15-20(27)24-23-13-16-5-7-18(22)8-6-16/h1-8,13H,9-12,14-15H2,(H,24,27)/b23-13+ |
InChI Key |
ZOAYLVIYOJXOBO-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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